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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and
biological activity of 1-(Aminomethyl)cyclohexanol, a versatile building block in
pharmaceutical and chemical research.

Physicochemical Properties

1-(Aminomethyl)cyclohexanol is an organic compound featuring a cyclohexane ring

substituted with both an aminomethyl and a hydroxyl group at the same carbon atom.[1] This
bifunctional nature imparts properties of both amines and alcohols, making it soluble in polar
solvents.[2][3] It typically appears as a colorless to pale yellow liquid or a low-melting solid.[1]

[2]

Table 1: Physicochemical Properties of 1-(Aminomethyl)cyclohexanol
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Property Value Source(s)

CAS Number 4000-72-0 [1114]

Molecular Formula C7H1sNO [1][2]

Molecular Weight 129.20 g/mol [1]
1-(aminomethyl)cyclohexan-1-

IUPAC Name [5]
ol
Colorless to pale yellow liquid

Appearance ) [1112]
or solid
27-29 °C (free base); 122-123

Melting Point °C (form unspecified); 205 °C [41[6]
(hydrochloride salt)

N _ 219.5 °C at 760 mmHg; 120-

Boiling Point [1][41[6]
128 °C at 18 Torr

Density 1.020 + 0.06 g/cm? (Predicted) [4]

Solubility Soluble in polar solvents [2][3]
XUSXTHMTOSFZII-

InChl Key [2]
UHFFFAOYSA-N

SMILES C1CCC(CC1)(CN)O [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-

(Aminomethyl)cyclohexanol. While a comprehensive public database of its spectra is not

readily available, typical spectral characteristics can be inferred from its structure and data on

related compounds.

Table 2: Spectroscopic Data Summary
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Technique Expected Features Available Data/References
Signals for cyclohexyl protons While specific spectra for this
(broad multiplets, ~1-2 ppm), compound are not publicly
aminomethyl protons (-CHz2-N), available, analysis of similar
1H NMR and hydroxyl proton (-OH). The  structures like cyclohexanol
chemical shifts can be and other aminocyclohexanols
influenced by solvent and can provide reference points.
concentration. [718]
Signals for the quaternary
carbon bearing the -OH and - -~ ] ]
] o No specific public data is
13C NMR CH2NH:2 groups, five distinct

cyclohexyl carbons, and the

aminomethyl carbon.

available.

IR Spectroscopy

Broad O-H stretching band
(~3300 cm~1), N-H stretching
bands (doublet for primary
amine, ~3300-3400 cm~1), C-H
stretching bands (~2850-2950
cm~1), and C-N and C-O
stretching bands in the

fingerprint region.

FTIR and Raman spectra for
the hydrochloride salt are

available on SpectraBase.[9]

Mass Spectrometry

The molecular ion peak (M*)
would be expected at m/z 129.
Fragmentation would likely
involve loss of water, the
aminomethyl group, or ring

fragmentation.

Predicted collision cross-
section values for various
adducts are available in public
databases like PubChem.[10]
GC-MS data is referenced in
the NIST Mass Spectrometry
Data Center.[5]

Synthesis and Experimental Protocols

1-(Aminomethyl)cyclohexanol is commonly synthesized via the reduction of 1-

(nitromethyl)cyclohexanol. A detailed protocol based on a procedure from Organic Syntheses is
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provided below.[11] An alternative method involves the reduction of the same precursor using
iron powder in the presence of hydrochloric acid.[6]

Experimental Protocol: Catalytic Hydrogenation of 1-
(Nitromethyl)cyclohexanol[11]

This procedure involves two main stages: the synthesis of the precursor 1-
(nitromethyl)cyclohexanol and its subsequent reduction.

A. Preparation of 1-(Nitromethyl)cyclohexanol

o Prepare a solution of sodium ethoxide by dissolving 57.5 g of clean sodium in 1.2 L of
absolute ethanol in a 3-L three-necked flask equipped with a stirrer, reflux condenser, and
dropping funnel.

e Cool the sodium ethoxide solution to 40 °C.

o Add a mixture of 245.5 g of redistilled cyclohexanone and 198 g of redistilled nitromethane
dropwise to the stirred sodium ethoxide solution, maintaining the temperature between 30-40
°C.

o After the addition is complete, stir the resulting pasty mixture for an additional 2 hours at
room temperature.

o Pour the reaction mixture into a mixture of 2 kg of crushed ice and 184 g of glacial acetic
acid.

o Separate the oily layer of 1-(nitromethyl)cyclohexanol. Extract the agueous layer with ether.

o Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced
pressure to yield crude 1-(nitromethyl)cyclohexanol.

B. Hydrogenation of 1-(Nitromethyl)cyclohexanol

 Dissolve the crude 1-(nitromethyl)cyclohexanol in 450 ml of glacial acetic acid.
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« Introduce this solution into a high-pressure hydrogenation apparatus containing a
suspension of Raney nickel catalyst in 150 ml of glacial acetic acid.

e Pressurize the apparatus with hydrogen to approximately 1000-1500 psi.

e Heat the mixture to 40-50 °C with agitation. The hydrogenation is an exothermic reaction,
and cooling may be necessary to maintain the temperature below 60 °C to prevent side
reactions.[11]

 After the theoretical amount of hydrogen has been absorbed (typically 15-18 hours), cool the
reaction vessel and vent the excess hydrogen.

« Filter the reaction mixture to remove the catalyst.

o The filtrate, a solution of 1-(aminomethyl)cyclohexanol in acetic acid, can be used directly
for subsequent reactions or the product can be isolated. To isolate, the acetic acid can be
removed under reduced pressure, and the product can be purified by distillation or
crystallization of a salt form.[11]

Synthesis of 1-(Aminomethyl)cyclohexanol

Nitromethane
> Hz / Raney Ni
Acetic Acid 1-(Aminomethyl)cyclohexanol
odium oxide
Cyclohexanone

Click to download full resolution via product page
Caption: Synthesis workflow for 1-(Aminomethyl)cyclohexanol.

Biological Activity and Signaling Pathways

1-(Aminomethyl)cyclohexanol and its derivatives exhibit significant biological activities,
primarily centered on the central nervous system. It has been identified as a ligand for the
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benzodiazepine receptor, exhibiting neuroprotective, anticonvulsant, hypoglycemic, and anti-
inflammatory properties.[1]

The pharmacological effects of this class of compounds are often mediated through the positive
allosteric modulation of y-aminobutyric acid type A (GABA-A) receptors.[12] GABA-A receptors

are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open

to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in
its excitability.[13]

Benzodiazepines and related modulators bind to a site on the GABA-A receptor distinct from
the GABA binding site.[14] This binding potentiates the effect of GABA, increasing the
frequency of channel opening, which enhances the inhibitory signal.[15][16] This mechanism
underlies the anxiolytic, sedative, and anticonvulsant effects of these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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